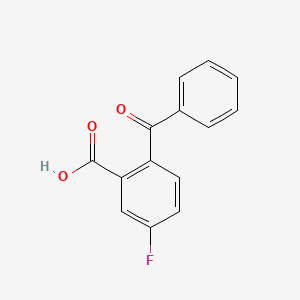

2-Benzoyl-5-fluorobenzoic acid

Vue d'ensemble

Description

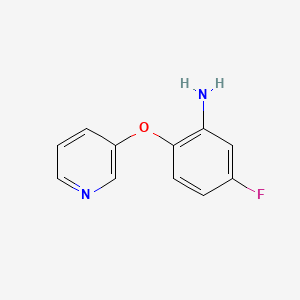

2-Benzoyl-5-fluorobenzoic acid is a compound that can be inferred to have a benzoyl group attached to a fluorinated benzoic acid at specific positions. While the provided papers do not directly discuss 2-Benzoyl-5-fluorobenzoic acid, they do provide insights into the synthesis, properties, and applications of structurally related fluorinated aromatic compounds, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves strategic functionalization to introduce fluorine atoms into the aromatic ring. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles involves modifications to the Jacobsen cyclization process to obtain pure samples of target compounds . Similarly, the synthesis of 5-nitrobenzoxazole derivatives from 2-fluoro-5-nitroaniline suggests that benzoyl chlorides can undergo nucleophilic acyl substitution followed by intramolecular cyclization, which could be relevant for synthesizing 2-Benzoyl-5-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of 2-Benzoyl-5-fluorobenzoic acid would likely exhibit characteristics similar to other fluorinated aromatic compounds. The presence of fluorine can influence the electronic distribution within the molecule, as seen in the study of 2-fluorobenzo[rst]pentaphene, where fluorine affects the reactivity towards electrophilic aromatic substitution . This suggests that the fluorine in 2-Benzoyl-5-fluorobenzoic acid could similarly affect its electronic properties and reactivity.

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a multireactive building block for the synthesis of various heterocyclic scaffolds . This indicates that 2-Benzoyl-5-fluorobenzoic acid could also serve as a versatile intermediate for constructing more complex molecules. Additionally, the use of fluorobenzoyl protective groups in glycopeptide synthesis demonstrates that fluorinated benzoyl groups can suppress beta-elimination of O-linked carbohydrates , which could be relevant for the stability of 2-Benzoyl-5-fluorobenzoic acid under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often distinct from their non-fluorinated counterparts. The anaerobic degradation of 2-fluorobenzoate by denitrifying bacteria indicates that the fluorine atom can affect the biodegradability of such compounds . Furthermore, the antibacterial activity of metal(II) complexes of a benzotriazole derivative suggests that fluorinated aromatic compounds can interact with biological systems in a meaningful way . These insights could be extrapolated to predict the behavior of 2-Benzoyl-5-fluorobenzoic acid in biological and environmental contexts.

Applications De Recherche Scientifique

Anaerobic Degradation

- Anaerobic degradation of fluorinated benzoates like 2-fluorobenzoate by denitrifying bacteria has been studied. These bacteria can grow using 2-fluorobenzoate as the sole carbon and energy source, releasing fluoride ions and reducing organic carbon, indicating total degradation (Schennen, Braun, & Knackmuss, 1985).

Synthesis Applications

- Fluorobenzoyl groups, including fluorinated benzoic acids, have been used as protective groups in the synthesis of glycopeptides. They show high stereoselectivity and low levels of ortho ester formation, making them advantageous over traditional benzoyl groups (Sjölin & Kihlberg, 2001).

Metabolic Transformations

- Research on the transformation of phenol to benzoate by an anaerobic consortium showed that fluorophenols like 2-fluorophenol could be transformed into fluorobenzoic acids (Genthner, Townsend, & Chapman, 1989).

Chemistry and Materials Science

- Fluorinated benzoates have been used in the synthesis of complex organic compounds and materials. For example, in the synthesis of 5-nitrobenzoxazole derivatives from 2-fluoro-5-nitroaniline and various benzoyl chloride derivatives (Vosooghi et al., 2014).

Tracer Studies

- Fluorinated benzoates, including derivatives of 2-fluorobenzoate, have been evaluated as tracers in environmental studies, such as tracking water movement in porous media and soil (Jaynes, 1994; Bowman & Gibbens, 1992).

Analytical Chemistry

- Advances in analytical methods for the determination of fluorinated aromatic carboxylic acids in various matrices have been explored, highlighting the importance of fluorinated benzoates in analytical chemistry (Kumar & Sharma, 2021).

Propriétés

IUPAC Name |

2-benzoyl-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-10-6-7-11(12(8-10)14(17)18)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUMKHGIHVGNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoyl-5-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)